2-Chloro-6-methyl-3,5-dinitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

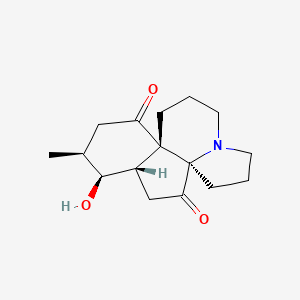

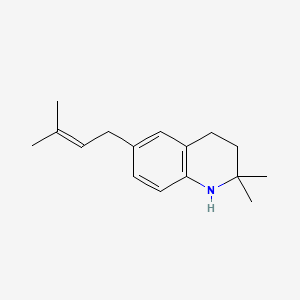

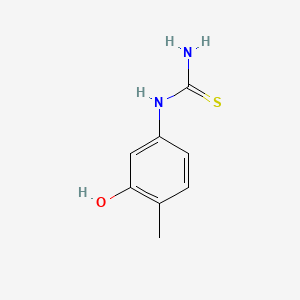

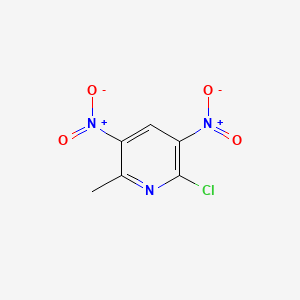

2-Chloro-6-methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H4ClN3O4 . It has an average mass of 217.567 Da and a mono-isotopic mass of 216.989029 Da . It is also known by its IUPAC name, 2-Chloro-6-methyl-3,5-dinitropyridine .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-3,5-dinitropyridine consists of a pyridine ring with chlorine, methyl, and two nitro groups attached at the 2nd, 6th, and 3rd and 5th positions respectively . The exact 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

2-Chloro-6-methyl-3,5-dinitropyridine has a molecular weight of 217.56700 and a density of 1.616g/cm3 . It has a boiling point of 331.4ºC at 760 mmHg . The exact mass is 216.98900 and the LogP value is 2.90620 .科学的研究の応用

Nucleophilic Substitution and Reaction Mechanism : The reaction rates of 2-chloro-3,5-dinitropyridine with arylthiolates in methanol suggest a mechanism involving elimination-addition SNAr and the formation of Meisenheimer-like intermediates (Hamed, 1997).

Reactions with Anilines : Studies on the kinetics of reactions with meta- and para-substituted anilines in methanol indicate the formation of a Meisenheimer σ-complex intermediate and suggest a two-stage SNAr mechanism (Hegazy et al., 2000).

Application in Energetic Materials : Aminonitropyridines, prepared from 2-chloro-3,5-dinitropyridine, show potential as insensitive energetic materials due to their high density, thermal and chemical stability (Hollins et al., 1996).

Supramolecular Chemistry : Studies involving reactions with methoxyamino-3,5-dinitropyridine and potassium hydroxide form supramolecular complexes, which are important in the field of materials science (Covaci et al., 2000).

Synthesis of Heterocyclic Compounds : 2-Chloro-3,5-dinitropyridine reacts with tetrazoles to synthesize 2-substituted 6,8-dinitrotriazolo[1,5-a]pyridines, important in the development of new compounds (Rusinov et al., 1999).

Kinetic and Equilibrium Studies : Research on its reactions with p-substituted anilines in DMSO highlights the kinetics and equilibrium of σ-adduct formation and nucleophilic substitution (Asghar, 2013).

Hydrolysis Studies : The hydrolysis of 2-chloro-3,5-dinitropyridine by sodium hydroxide involves a consecutive reaction path and is influenced by micellar effects (Al-Shamary et al., 2012).

Synthesis of Explosive Materials : This compound is used as a precursor in the synthesis of compounds containing explosophoric groups, relevant in the field of explosives (Bastrakov et al., 2021).

Vibrational Spectroscopy Studies : Analysis of vibrational spectra of 2-chloro-3,5-dinitropyridine aids in understanding its molecular structure and properties (Krishnakumar et al., 2006).

Safety and Hazards

2-Chloro-6-methyl-3,5-dinitropyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

特性

IUPAC Name |

2-chloro-6-methyl-3,5-dinitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSVFRZTHCNRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698514 |

Source

|

| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15951-30-1 |

Source

|

| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)